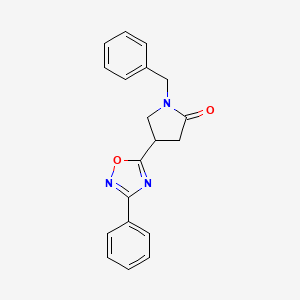

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

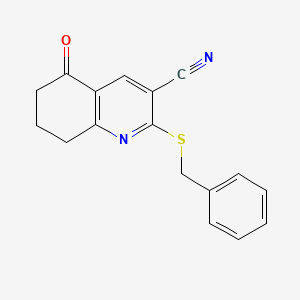

“1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized by various research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学的研究の応用

Anticancer Potential

The 1,2,4-oxadiazole moiety is known for its biological activity, and derivatives of this compound have been studied for their potential in cancer treatment. The presence of the oxadiazole ring can contribute to the inhibition of cancer cell growth. For instance, derivatives similar to the compound have been evaluated against MCF-7 cell lines, showing promising anticancer activity .

Antimicrobial Activity

Compounds with the 1,2,4-oxadiazole ring have shown significant antimicrobial properties. They have been compared to reference drugs like amoxicillin for their antibacterial efficacy. The synthesized molecules exhibit comparable results, indicating their potential as novel antimicrobial agents .

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives is another area of interest. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant properties contribute to the compound’s therapeutic potential, particularly in diseases where oxidative stress is a contributing factor .

Immunostimulating Effects

Some azetidin-2-one derivatives, which share a similar structural framework with our compound of interest, have been identified as immunostimulating. This suggests that the compound could be explored for its ability to enhance the immune response, which is crucial in fighting infections and diseases .

High-Energy Material Applications

The oxadiazole ring is also recognized for its application in high-energy materials. Derivatives of oxadiazoles have been utilized as core components in energetic materials due to their favorable oxygen balance and positive heat of formation. This makes them suitable for applications in material science, particularly in the development of explosives and propellants .

Vasodilator and Anticonvulsant Uses

Medicinal applications of oxadiazoles extend to their use as vasodilators and anticonvulsants. The structural features of these compounds allow them to interact with biological targets that modulate vascular and neurological functions, providing relief in conditions such as hypertension and epilepsy .

作用機序

Target of Action

The primary targets of 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one are currently unknown. The compound is a derivative of oxadiazole, a heterocyclic compound that has been studied for its potential anti-infective properties . .

Mode of Action

Oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen atoms in the oxadiazole ring are stronger hydrogen bond acceptors than oxygen , which may influence the compound’s interaction with its targets.

Biochemical Pathways

Oxadiazoles have been associated with a wide range of applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . .

Result of Action

Given the diverse biological activities of oxadiazoles , this compound may have multiple effects at the molecular and cellular levels.

特性

IUPAC Name |

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)19-20-18(21-24-19)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNICKZMXZVARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)